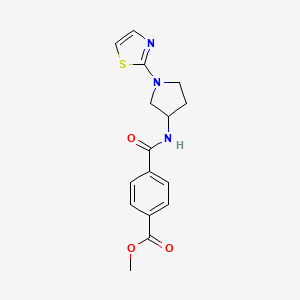

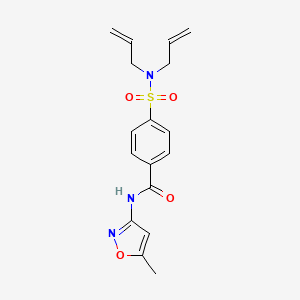

![molecular formula C8H15NO3S B2905173 ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate CAS No. 1255940-61-4](/img/structure/B2905173.png)

ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

Ethyl (S)-N-(tert-butanesulfinyl)iminoacetate is a key intermediate in diastereoselective aza-Diels–Alder (aza-DA) reactions. These reactions involve different dienes, including activated, non-activated, cyclic, and acyclic dienes, in the presence of Lewis acids. The reactions with ethyl (S)-N-(tert-butanesulfinyl)iminoacetate have shown to be highly selective, leading to the synthesis of aza-DA adducts with up to 99% diastereoselectivity. This selectivity is significant for the preparation of optically active non-proteinogenic α-amino acid ethyl esters through the acidic cleavage of the sulfinyl group without racemization (Andreassen et al., 2009).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, have been identified as versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a broad range of aldehydes and ketones. The tert-butanesulfinyl group not only activates the imines for the addition of various nucleophiles but also serves as a powerful chiral directing group. After nucleophilic addition, the group is readily cleaved by acid treatment, facilitating the synthesis of a wide array of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman et al., 2002).

Asymmetric Allylic Alkylation

Chiral sulfinamide ligands derived from tert-butanesulfinamide have been employed in palladium-catalyzed asymmetric allylic substitutions. These reactions yield fluorinated allyl products with high enantioselectivity and diastereoselectivity. The presence of both sulfoxide and hydroxyl groups on the sulfanilamide ligands is crucial for achieving high levels of enantiocontrol in the reactions, highlighting the versatility of N-tert-butanesulfinyl derivatives in the synthesis of complex molecules with high stereochemical purity (Zhao et al., 2017).

Reductive Coupling and Synthesis of α-Amino Acids

Ethyl (N-tert-butanesulfinyl)iminoacetate participates in rhodium-catalyzed hydrogenation of 1,3-enynes and 1,3-diynes, leading to the synthesis of unsaturated alpha-amino acid esters. This process showcases exceptional levels of regio- and stereocontrol, providing a novel method for the synthesis of unnatural alpha-amino acids through reductive coupling. These methodologies underscore the importance of ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate derivatives in the development of new synthetic routes for the preparation of valuable organic compounds (Kong et al., 2005).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate involves the reaction of ethyl glycinate with tert-butanesulfinamide, followed by oxidation of the resulting intermediate to form the final product.", "Starting Materials": [ "Ethyl glycinate", "tert-Butanesulfinamide", "Oxidizing agent (e.g. mCPBA)" ], "Reaction": [ "Step 1: Ethyl glycinate is reacted with tert-butanesulfinamide in the presence of a base (e.g. NaH) to form the intermediate ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate.", "Step 2: The intermediate is then oxidized using an oxidizing agent (e.g. mCPBA) to form the final product, ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate." ] } | |

CAS No. |

1255940-61-4 |

Molecular Formula |

C8H15NO3S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

ethyl 2-tert-butylsulfinyliminoacetate |

InChI |

InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

CHPAJOSJONRYPT-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)C=N[S@@](=O)C(C)(C)C |

SMILES |

CCOC(=O)C=NS(=O)C(C)(C)C |

Canonical SMILES |

CCOC(=O)C=NS(=O)C(C)(C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

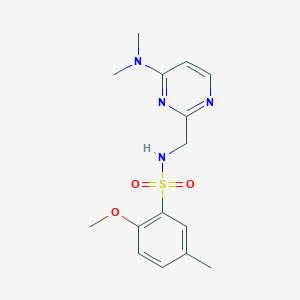

![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)

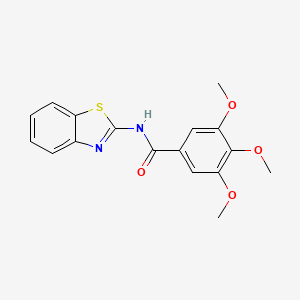

![3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2905092.png)

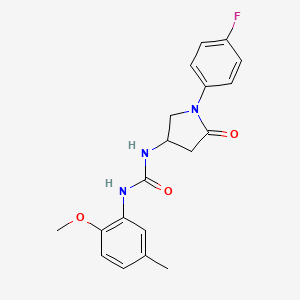

![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)

![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2905101.png)

![4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2905111.png)

![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)